(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
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Overview
Description
The compound (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7400^{2,6}]trideca-1,6,8-trien-5-one typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, offering possibilities for drug development and disease treatment .
Industry
In industrial applications, (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one can be used as a precursor for manufacturing advanced materials, catalysts, and other chemical products .
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or nucleic acids, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions also exhibit structural similarities and are used in various chemical applications.
Uniqueness
What sets (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one apart is its unique tricyclic structure and the presence of multiple functional groups.
Properties
IUPAC Name |
1,4-dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-7-3-2-6-17(20)11-22-23(27)18-8-9-21-19(24(18)30-22)14-26(15-29-21)13-16-5-4-10-25-12-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-11-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSBCEFUALMSHF-RDNBWONGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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